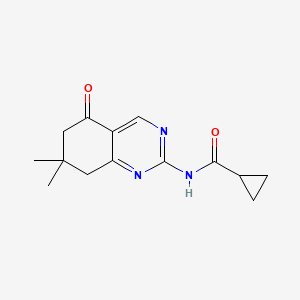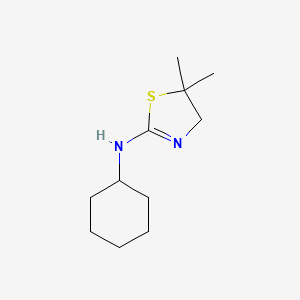![molecular formula C17H23N5 B5628334 N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline](/img/structure/B5628334.png)
N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline often involves multi-step chemical reactions incorporating pyrazole, piperidine, and aniline moieties. These processes can include reactions such as nucleophilic substitution, and are characterized by their complexity and the need for precise control over reaction conditions to achieve the desired products (Shawish et al., 2021). The synthesis routes can vary, involving different starting materials and reaction pathways, depending on the specific structural features desired in the final compound.
Molecular Structure Analysis
The molecular structure of compounds structurally related to N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline is often analyzed using X-ray crystallography combined with computational methods like DFT calculations. These analyses reveal the presence of significant intermolecular interactions, such as hydrogen bonds and π-π stacking, which influence the molecular packing and stability of the compounds. The molecular structures are further characterized by their electronic properties and predicted NMR spectra, providing insights into their chemical reactivity and behavior in different environments (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline derivatives can include nucleophilic substitution and cyclization reactions. These reactions are essential for modifying the chemical structure to introduce new functional groups or to change the compound's physical and chemical properties. The reactivity of these compounds can be influenced by the presence of different substituents on the aromatic rings, affecting their potential applications in synthesis and materials science.
Physical Properties Analysis
The physical properties of compounds like N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. Analyzing the physical properties helps in understanding how these compounds can be processed and used in practical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different reagents, are vital for determining the applications of N,N-dimethyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}aniline derivatives. Studies on these compounds' atmospheric chemistry indicate their interactions with radicals and ozone, providing insights into their behavior under environmental conditions and potential uses in pollution control and atmospheric chemistry (Atkinson et al., 1987).
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-20(2)16-6-4-15(5-7-16)14-21-10-12-22(13-11-21)17-18-8-3-9-19-17/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZXTDXTARSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269172 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)
![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)

![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)
![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)
![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5628319.png)

![1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)

![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628341.png)
![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)